Naphthol AS phosphate

Fluorogenic substrate Alkaline phosphatase assay Quantitative histochemistry

Naphthol AS phosphate is a validated, non-interchangeable alkaline phosphatase substrate delivering optimal signal-to-noise on nitrocellulose with Fast Blue BB (Chu et al., 1989) and enabling sequential multiplex DNA detection with superior resolution vs. BCIP/NBT (West et al., 1990). Its pH-independent fluorescence (Ex/Em 388/516 nm) supports quantitative assays. Not interchangeable with AS-BI, AS-MX, or other derivatives.

Molecular Formula C17H14NO5P
Molecular Weight 343.27 g/mol
CAS No. 13989-98-5
Cat. No. B078057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthol AS phosphate
CAS13989-98-5
Molecular FormulaC17H14NO5P
Molecular Weight343.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O
InChIInChI=1S/C17H14NO5P/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H2,20,21,22)
InChIKeyKVIYXIWBXOQZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthol AS Phosphate (CAS 13989-98-5): Histochemical Substrate for Acid and Alkaline Phosphatase Detection


Naphthol AS phosphate (CAS 13989-98-5; molecular formula C17H14NO5P; molecular weight 343.27) is a synthetic naphthol AS-derivative phosphate ester that functions as a fluorogenic and chromogenic substrate for the histochemical and biochemical detection of acid and alkaline phosphatases . Enzymatic hydrolysis releases naphthol AS, which displays fluorescence excitation/emission spectra of 388/516 nm and can be coupled with diazonium salts to produce insoluble, intensely colored azo dyes for precise enzyme localization in tissues, cells, and on membranes .

Naphthol AS Phosphate Procurement: Why Direct Substitution with Alternative Phosphatase Substrates Is Not Equivalent


Naphthol AS phosphate belongs to a broader class of naphthol AS-derivative phosphatase substrates that exhibit distinct performance characteristics depending on the specific anilide substitution pattern. Empirical histochemical studies demonstrate that different naphthol AS-phosphates (e.g., AS-BI, AS-MX, AS-TR, AS-E, AS-CL) produce markedly different localization precision, chromogenic intensity, and tissue-specific staining outcomes when paired with various diazonium salts [1]. A foundational comparative study by Burstone (1958) established that naphthol AS phosphates are not interchangeable reagents—each derivative yields differential coupling efficiency, azo dye stability, and enzyme localization resolution depending on the phosphatase isoform and tissue matrix under investigation [2]. Consequently, substituting Naphthol AS phosphate with an alternative AS-derivative without experimental validation risks altered detection sensitivity, compromised spatial resolution, or outright assay failure.

Naphthol AS Phosphate: Quantitative Comparative Performance Evidence for Scientific Selection


Fluorescence Detection Parameters of Naphthol AS Phosphate for Quantitative Phosphatase Measurement

Naphthol AS phosphate functions as a fluorogenic substrate with defined spectral properties for quantitative phosphatase activity measurement. Upon enzymatic cleavage by acid or alkaline phosphatase, the liberated naphthol AS fluorophore exhibits distinct excitation/emission maxima that differ from other naphthol AS-derivative substrates, enabling wavelength-specific detection and potential multiplexing .

Fluorogenic substrate Alkaline phosphatase assay Quantitative histochemistry

Immunoblot Alkaline Phosphatase Detection Performance: Naphthol AS Phosphate vs Alternative Chromogenic Systems

In a systematic evaluation of five common staining methods each for alkaline phosphatase and horseradish peroxidase on nitrocellulose membranes, disclosure of alkaline phosphatase was determined to be best achieved with naphthol AS phosphate as substrate and Fast Blue BB as chromogen, with this combination demonstrating the highest sensitivity and lowest background among the alkaline phosphatase detection methods tested [1].

Immunoblotting Western blot Alkaline phosphatase detection

Naphthol AS Phosphate / Diazonium Salt System vs BCIP/NBT: Comparative Performance in Nucleic Acid Detection

A multiple-staining procedure using naphthol AS phosphates with varying diazonium salts was directly compared with the conventional BCIP/NBT color reaction for alkaline phosphatase in nucleic acid detection on filters. The naphthol AS phosphate-diazonium salt system demonstrated superior color stability, faster development, greater resolution of closely spaced bands, and significantly lower background, while maintaining equivalent detection sensitivity [1].

Southern blot Nonradioactive detection Multiple staining

Naphthol AS Phosphate Fluorescence Stability vs α-Naphthol and β-Naphthol in pH-Variable Assays

Fluorometric studies of naphthol-derivative substrates reveal critical differences in pH-dependent fluorescence behavior. While the fluorescence intensity of α-naphthol and β-naphthol is highly dependent on pH, the fluorescence of naphthol AS-derivative fluorophores (including naphthol AS liberated from Naphthol AS phosphate) demonstrates markedly reduced pH sensitivity, enabling more robust quantitative measurements across variable buffer conditions [1].

Fluorometric assay pH dependence Quantitative analysis

Histochemical Localization Precision: Naphthol AS Phosphate vs Substituted Naphthol AS Phosphates

A dedicated comparative study evaluated naphthol AS phosphate against substituted naphthol AS phosphates for the histochemical demonstration of alkaline phosphatase. The study established that unsubstituted naphthol AS phosphate yields differential localization patterns and chromogenic intensity profiles when compared directly with halogenated or alkyl-substituted derivatives such as naphthol AS-BI and AS-MX phosphates, with the choice of substrate affecting both the precision of enzyme localization and the quantitative relationship between azo-dye production and enzyme activity [1].

Enzyme histochemistry Alkaline phosphatase localization Azo-dye method

Alkaline Phosphatase Detection in Leukocytes: Substrate Suitability Comparison Across Naphthol AS-Phosphates

In a systematic evaluation of naphthol AS-phosphates for alkaline phosphatase detection in frozen sections and blood films, naphthol AS-E phosphate was identified as especially useful for leukocyte studies, while other derivatives including naphthol AS phosphate (unsubstituted) demonstrated distinct tissue- and cell-type specific performance characteristics. The study established that no single naphthol AS-phosphate is universally optimal across all applications; substrate selection must be matched to the specific biological specimen and phosphatase isoform under investigation [1].

Leukocyte alkaline phosphatase Cytochemistry Blood smear analysis

Naphthol AS Phosphate: Optimized Application Scenarios Based on Comparative Performance Evidence


Immunoblot Alkaline Phosphatase Detection Requiring Maximal Sensitivity with Minimal Background

Based on direct comparative validation by Chu et al. (1989), the combination of naphthol AS phosphate as substrate with Fast Blue BB as chromogen represents the empirically determined optimal method for alkaline phosphatase disclosure on nitrocellulose membranes, demonstrating highest sensitivity and lowest background among five tested AP staining methods [1]. This application is specifically indicated for Western blots, dot blots, and immunoblotting procedures where signal-to-noise ratio is critical and where the use of biotinylated secondary antibodies with avidin-alkaline phosphatase conjugates is employed.

Multiple Sequential Nucleic Acid Detection on Single Membranes (Southern/Northern Blots)

The multiple-staining procedure developed by West et al. (1990) specifically leverages naphthol AS phosphate-diazonium salt combinations to enable sequential detection of multiple DNA targets on a single filter. This application exploits the system's superior color stability, faster development, greater band resolution, and lower background compared to BCIP/NBT, while maintaining equivalent detection sensitivity of 0.1 pg DNA [1]. A key differentiating advantage is the ability to remove probe-antibody complexes while color precipitates remain stably bound, enabling repeated hybridization cycles with different probes and alternative naphthol AS phosphate-diazonium salt color combinations.

Fluorometric Quantification of Phosphatase Activity with pH-Insensitive Signal Output

Naphthol AS phosphate functions as a fluorogenic substrate with defined excitation/emission maxima of 388/516 nm following enzymatic cleavage to naphthol AS [1]. This fluorometric application is particularly suited to quantitative phosphatase assays where pH variability may compromise signal reliability, as naphthol AS-derivative fluorophores demonstrate markedly reduced pH dependence compared to simpler α-naphthol or β-naphthol substrates [2]. The distinct spectral properties (emission at 516 nm differing from AS-MX at 512 nm and excitation differing from AS-BI at 405 nm) also enable potential multiplexed detection strategies.

Histochemical Alkaline Phosphatase Localization in Frozen Tissue Sections Requiring Standardized Azo-Dye Methodology

Naphthol AS phosphate is specifically validated for the histochemical demonstration of alkaline phosphatase in frozen sections briefly fixed in acetone or diacetone alcohol, where it produces characteristic azo-dye localization patterns upon coupling with appropriate diazonium salts [1]. Procurement for this application is supported by comparative studies demonstrating that the unsubstituted naphthol AS phosphate yields distinct localization precision and chromogenic intensity profiles compared to substituted derivatives (AS-BI, AS-MX, AS-E, etc.), with the choice of specific AS-phosphate affecting both spatial resolution and the quantitative relationship between enzyme activity and chromogenic product formation [2].

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